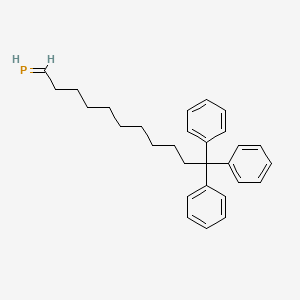
(11,11,11-Triphenylundecylidene)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11,11,11-Triphenylundecylidene)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a triphenylundecylidene moiety. Organophosphorus compounds are widely studied due to their applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11,11,11-Triphenylundecylidene)phosphane typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction may require a base to facilitate the formation of the phosphane compound.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale reactions in specialized reactors, ensuring high purity and yield. The specific conditions, such as temperature, pressure, and solvents, are optimized for efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.
Reduction: Reduction reactions may convert the phosphane to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions produce a variety of derivatives.
Scientific Research Applications
Chemistry: (11,11,11-Triphenylundecylidene)phosphane is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: In biological research, organophosphorus compounds are studied for their potential as enzyme inhibitors and probes for studying biochemical pathways.
Medicine: The compound may have applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (11,11,11-Triphenylundecylidene)phosphane involves its interaction with molecular targets such as enzymes or metal ions. The phosphane group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. In biological systems, the compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Comparison with Similar Compounds
- Triphenylphosphine
- Diphenylphosphine
- Phenylphosphine
Comparison: (11,11,11-Triphenylundecylidene)phosphane is unique due to its extended alkyl chain and triphenyl substitution, which can influence its solubility, reactivity, and coordination behavior compared to simpler phosphines like triphenylphosphine.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
CAS No. |
87269-78-1 |
|---|---|
Molecular Formula |
C29H35P |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
11,11,11-triphenylundecylidenephosphane |
InChI |
InChI=1S/C29H35P/c30-25-17-6-4-2-1-3-5-16-24-29(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28/h7-15,18-23,25,30H,1-6,16-17,24H2 |
InChI Key |
TYSZVEXXCDZFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCC=P)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)
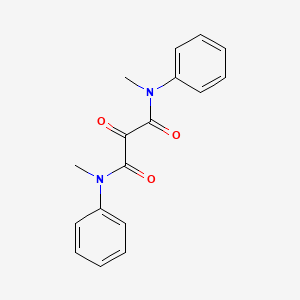

![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
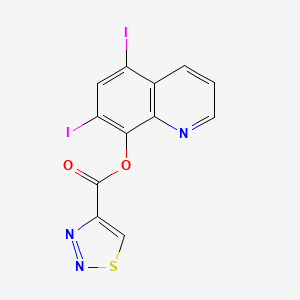
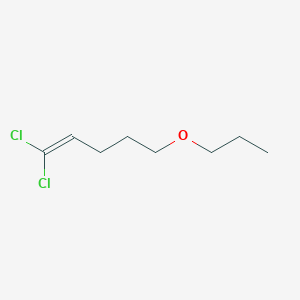
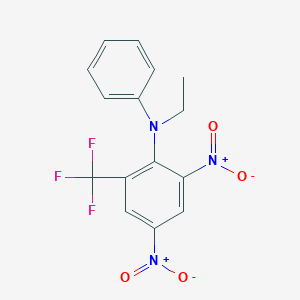
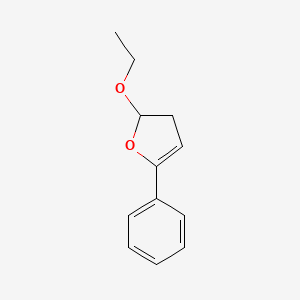
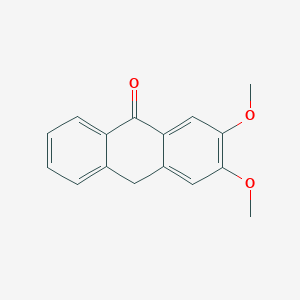
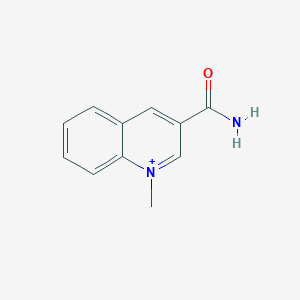
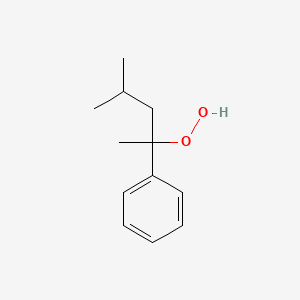
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
